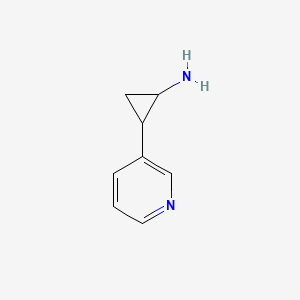

2-(Pyridin-3-yl)cyclopropanamine

説明

Structure

3D Structure

特性

IUPAC Name |

2-pyridin-3-ylcyclopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-8-4-7(8)6-2-1-3-10-5-6/h1-3,5,7-8H,4,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPAHGXXAYUSFKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464634 | |

| Record name | 2-(pyridin-3-yl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859238-90-7 | |

| Record name | 2-(pyridin-3-yl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 2 Pyridin 3 Yl Cyclopropanamine and Its Analogues

Retrosynthetic Analysis of the 2-(Pyridin-3-yl)cyclopropanamine Molecular Architecture

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, thereby designing a viable synthetic plan. For this compound, the analysis reveals several logical disconnections.

Two primary retrosynthetic pathways can be envisioned:

Disconnection of the Carbon-Nitrogen Bond: The C-N bond of the primary amine can be disconnected first. This approach leads to a key intermediate, a 2-(pyridin-3-yl)cyclopropyl-functionalized electrophile or a related precursor such as a carboxylic acid or ketone. The amine functionality can then be introduced in a final step via transformations like a Curtius rearrangement, Hofmann rearrangement, or reductive amination.

Disconnection of the Cyclopropane (B1198618) Ring: Alternatively, one of the C-C bonds of the cyclopropane ring can be disconnected. This strategy points towards a cyclopropanation reaction as a key step, typically involving an alkene precursor like 3-vinylpyridine and a carbene or carbene equivalent.

These disconnections suggest that the synthesis can be approached by either forming the cyclopropane ring first and then introducing the amine, or by constructing a precursor that already contains the nitrogen atom (in a masked form) before cyclopropanation. The choice of strategy often depends on the desired stereochemistry and the availability of starting materials. A common precursor identified through this analysis is 3-vinylpyridine, which can undergo cyclopropanation, or 3-acetylpyridine, which can be elaborated to form the cyclopropane ring.

Development of Stereoselective Synthetic Methodologies for this compound

The this compound molecule possesses two stereocenters, meaning it can exist as four possible stereoisomers (two pairs of enantiomers). The development of stereoselective methods to control the relative (diastereo-) and absolute (enantio-) configuration is crucial for medicinal chemistry applications.

Diastereoselective Synthesis of this compound Isomers

Diastereoselective synthesis aims to produce a single diastereomer preferentially. This is often achieved through substrate control, auxiliary control, or reagent control. In the context of this compound, diastereoselectivity is primarily addressed during the cyclopropanation step.

One effective strategy involves the use of transition-metal catalysts, such as those based on rhodium, which can mediate the reaction of a pyridyl-substituted alkene with a diazo compound. The facial selectivity of the carbene addition to the double bond can be controlled by the steric and electronic properties of the substrate and the catalyst's ligands, leading to the preferential formation of either the cis or trans diastereomer. For instance, rhodium-catalyzed cyclopropanation of exocyclic olefins has been shown to be highly diastereoselective. nih.gov

Enantioselective Synthesis of this compound Enantiomers

Enantioselective synthesis is critical for producing a single enantiomer, which is often responsible for the desired pharmacological activity.

Biocatalytic Approaches: A powerful and increasingly utilized method involves biocatalysis. Hemoproteins have emerged as effective biocatalysts for carbene transfer reactions. nih.govwpmucdn.com These enzymes can be engineered to activate pyridotriazoles, which serve as stable carbene precursors, for the asymmetric cyclopropanation of various olefins. nih.govwpmucdn.com This biocatalytic strategy offers high activity and stereoselectivity, and notably, can provide access to different enantiomers by using different enzyme variants (enantiodivergent selectivity). nih.govwpmucdn.com The reaction proceeds under mild conditions and represents a green chemistry approach to chiral pyridyl-functionalized cyclopropanes. nih.govwpmucdn.com

Metal-Catalyzed Asymmetric Synthesis: Chiral transition-metal complexes are a cornerstone of asymmetric synthesis. Dirhodium tetracarboxylate catalysts featuring chiral ligands are particularly effective for the enantioselective cyclopropanation of olefins with donor/acceptor carbenes. nih.gov By carefully selecting the chiral ligand on the rhodium catalyst, it is possible to create a chiral pocket that dictates the orientation of the approaching substrates, leading to high levels of enantioselectivity (up to 98% ee) and diastereoselectivity (>20:1 d.r.) in the formation of pyridyl-substituted cyclopropanes. nih.gov

Key Chemical Transformations and Reaction Mechanisms in the Synthesis of this compound

The construction of the this compound scaffold relies on a set of key chemical transformations.

Cyclopropanation Reactions:

Transition Metal-Catalyzed Cyclopropanation: This is one of the most versatile methods. It involves the reaction of an alkene (e.g., 3-vinylpyridine) with a diazo compound in the presence of a metal catalyst (e.g., copper, rhodium, or cobalt). The catalyst generates a metal-carbene intermediate which then transfers the carbene to the alkene to form the cyclopropane ring. The mechanism allows for excellent control over stereochemistry through the use of chiral ligands. nih.govwpmucdn.comorganic-chemistry.org

Simmons-Smith Reaction: This classic method uses a carbenoid, typically generated from diiodomethane and a zinc-copper couple, to cyclopropanate an alkene. It is particularly effective for the synthesis of simple cyclopropanes. organic-chemistry.org

Michael-Initiated Ring Closure (MIRC): This involves the conjugate addition of a nucleophile to an α,β-unsaturated compound, followed by an intramolecular cyclization to close the three-membered ring.

Introduction of the Amine Functionality:

Curtius Rearrangement: A 2-(pyridin-3-yl)cyclopropanecarboxylic acid can be converted to an acyl azide, which upon heating, rearranges to an isocyanate. Subsequent hydrolysis of the isocyanate yields the desired primary amine, this compound.

Reductive Amination: A 2-(pyridin-3-yl)cyclopropyl ketone can be reacted with ammonia or an ammonia source in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the primary amine.

Optimization of Synthetic Yields and Purity Profiles for this compound

Optimizing synthetic routes to maximize yield and purity is a critical aspect of chemical process development. For the synthesis of this compound, several factors can be fine-tuned.

Catalyst and Ligand Screening: In metal-catalyzed cyclopropanation, the choice of metal (e.g., Rh, Cu, Co) and the structure of the ligand can dramatically affect both the yield and the stereoselectivity of the reaction. High-throughput screening of different catalyst systems is often employed to identify the optimal combination.

Reaction Conditions: Parameters such as temperature, solvent, and concentration of reactants must be carefully optimized. For instance, lower temperatures often lead to higher stereoselectivity, though potentially at the cost of reaction rate.

Purification Techniques: Achieving high purity is essential for pharmaceutical applications. Common purification methods include column chromatography, distillation, and crystallization. For amines like this compound, forming a salt (e.g., a hydrochloride salt) can facilitate purification through recrystallization, often yielding material of very high purity (>99%). google.com

Table 1: Factors for Synthesis Optimization

| Parameter | Considerations for Optimization |

|---|---|

| Catalyst System | Screening of different metals (Rh, Cu, Co) and chiral ligands to improve yield and stereoselectivity. |

| Solvent | Polarity and coordinating ability can influence catalyst activity and solubility of reagents. |

| Temperature | Affects reaction rate and selectivity; lower temperatures often favor higher stereoselectivity. |

| Purification | Use of chromatography, distillation, or salt formation and recrystallization to achieve high purity. google.com |

Synthesis of Structurally Modified this compound Derivatives for Structure-Activity Relationship (SAR) Studies

To explore the biological activity of the this compound scaffold, derivatives are synthesized to conduct structure-activity relationship (SAR) studies. nih.gov These studies involve systematically modifying different parts of the molecule to understand how structural changes affect biological activity.

Modification of the Pyridine (B92270) Ring: The pyridine ring can be functionalized at various positions (e.g., 2, 4, 5, or 6-positions) to probe electronic and steric effects.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (using boronic acids) or Buchwald-Hartwig (for C-N bond formation) reactions, are powerful tools for introducing a wide range of substituents (alkyl, aryl, etc.) onto a pre-functionalized pyridine ring (e.g., a bromo- or iodo-substituted precursor). mdpi.comnih.gov

Modification of the Amine Group: The primary amine can be readily modified to explore the impact of different substituents.

N-Alkylation and N-Acylation: The amine can be converted into secondary or tertiary amines or various amides through standard alkylation and acylation procedures.

Modification of the Cyclopropane Ring: Introducing substituents on the cyclopropane ring can significantly impact the molecule's conformation and binding properties. This is typically achieved by starting with a correspondingly substituted alkene in the cyclopropanation step.

Table 2: Strategies for Derivative Synthesis for SAR Studies

| Modification Site | Synthetic Strategy | Example Precursors/Reagents |

|---|---|---|

| Pyridine Ring | Suzuki-Miyaura cross-coupling | Bromo-2-(pyridin-3-yl)cyclopropanamine, arylboronic acids |

| Pyridine Ring | Buchwald-Hartwig amination | Bromo-2-(pyridin-3-yl)cyclopropanamine, various amines |

| Amine Group | Reductive amination, acylation | Aldehydes/ketones, acyl chlorides |

| Cyclopropane Ring | Cyclopropanation of substituted alkenes | Substituted 3-vinylpyridine derivatives |

These synthetic strategies provide a robust platform for the generation of a diverse library of this compound analogues, enabling a thorough investigation of their potential as therapeutic agents.

Molecular Mechanisms of Action of 2 Pyridin 3 Yl Cyclopropanamine

Enzymatic Inhibition Profile of 2-(Pyridin-3-yl)cyclopropanamine

The inhibitory activity of this compound and its derivatives is centered on their ability to modulate the function of key enzymes involved in cellular signaling and gene expression.

Quantitative Characterization of Lysine (B10760008) Specific Demethylase 1 (LSD1) Inhibition Kinetics by this compound

Table 1: LSD1 Inhibitory Activity of Selected this compound Derivatives

| Compound | Modification | LSD1 IC50 (nM) | Reference |

| Compound 46 | Pyrrolo[2,3-c]pyridine derivative | 3.1 | nih.govumich.edutheraindx.com |

| Compound 15 | Dimethyl substitution on a related scaffold | 9.4 | umich.edu |

| Compound 18 | 2-hydroxypropan-2-yl substitution | 21.1 | nih.gov |

| Compound 7e | Indolin-5-yl-cyclopropanamine derivative | 24.43 | acs.org |

| Compound 16 | 4-methylcarbamate substitution | 53.8 | nih.gov |

| Compound 14 | Amino substitution on a related scaffold | 354 | umich.edu |

This table is for illustrative purposes and showcases the range of potencies achieved with derivatives of the core scaffold.

Elucidation of the Mechanism of LSD1 Demethylase Activity Modulation by this compound

The mechanism of LSD1 inhibition by this compound derivatives is understood to be analogous to that of tranylcypromine (B92988) (also known as 2-phenylcyclopropylamine or PCPA), a well-characterized irreversible inhibitor of both LSD1 and monoamine oxidases (MAOs) nih.gov. These compounds act as mechanism-based inactivators. The cyclopropylamine (B47189) moiety is crucial for this activity.

The proposed mechanism involves the enzymatic oxidation of the cyclopropylamine by the flavin adenine (B156593) dinucleotide (FAD) cofactor within the active site of LSD1. This oxidation leads to the opening of the cyclopropane (B1198618) ring, generating a reactive intermediate that forms a stable, covalent adduct with the FAD cofactor. This covalent modification irreversibly inactivates the enzyme, thereby inhibiting its demethylase activity. Mass spectrometry analysis of related inhibitors has confirmed the formation of a covalent bond with FAD semanticscholar.org. The stereochemistry of the cyclopropane ring can affect the efficiency of this inactivation process clockss.org.

Comparative Analysis of Selectivity Against Related Histone Demethylases and Monoamine Oxidases

A critical aspect of the development of this compound-based inhibitors is their selectivity for LSD1 over other structurally related FAD-dependent enzymes, such as LSD2 and the monoamine oxidases MAO-A and MAO-B. Tranylcypromine, the parent scaffold, is known to be non-selective researchgate.netacs.org.

Research has demonstrated that modifications to the this compound structure can impart significant selectivity. For example, the indolin-5-yl-cyclopropanamine derivative 7e was found to be over 200-fold selective for LSD1 over LSD2 and over 4000-fold selective over MAOs acs.org. Similarly, other conformationally-restricted tranylcypromine derivatives have been identified as potent LSD1 inhibitors with excellent selectivity (>10,000-fold) against both MAO-A and MAO-B nih.gov. This selectivity is achieved by designing molecules that specifically interact with the unique residues and topology of the LSD1 active site, which differs from those of MAOs despite their structural similarities nih.govresearchgate.net.

Investigation of Molecular Target Engagement and Binding Interactions of this compound

Molecular docking and structural studies of derivatives of this compound have provided insights into their binding within the active site of LSD1. These studies reveal that the interaction is multifaceted, involving various types of chemical bonds.

The aromatic pyridine (B92270) ring and the cyclopropylamine are key for the interaction with LSD1 clockss.org. Molecular docking studies of related inhibitors have shown that the pyridine ring can form stable hydrophobic interactions with surrounding residues, such as Phe538 semanticscholar.orgresearchgate.net. The protonated amine of the cyclopropylamine moiety is predicted to form a salt bridge with the negatively charged side chain of Asp555 and hydrogen bonds with residues like Ala809 and Tyr761 semanticscholar.org. The specific stereochemistry of the 1,2-disubstituted cyclopropane ring influences the positioning of the aromatic ring and the hydrogen bonding of the amino group within the LSD1 catalytic site, which in turn affects the inhibitory activity clockss.org.

Downstream Cellular Pathway Modulation by this compound

Inhibition of LSD1 by this compound derivatives leads to the modulation of various downstream cellular pathways, primarily through the alteration of histone methylation patterns. LSD1 specifically demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription, and H3K9me1/2, a mark associated with transcriptional repression.

By inhibiting LSD1, these compounds prevent the removal of these methyl marks, leading to an accumulation of H3K4me1/2 and H3K9me1/2. This can reactivate silenced tumor suppressor genes and repress the expression of oncogenes. For example, potent derivatives have been shown to induce the expression of CD86, a marker of immune cell activation and cell differentiation, in acute myeloid leukemia (AML) cell lines acs.orgnih.gov. Furthermore, LSD1 inhibition can induce apoptosis and differentiation, and suppress migration and cell stemness in cancer cells researchgate.net. Some inhibitors have also been shown to induce G2/M phase cell cycle arrest researchgate.net.

Identification and Characterization of Ancillary Biological Targets for this compound

Beyond LSD1, research has identified other potential biological targets for compounds containing the 2-(pyridin-3-yl)cyclopropane scaffold. A notable example is the enzyme nicotinamide (B372718) phosphoribosyltransferase (NAMPT).

A study focused on fragment-based screening identified amides derived from trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid as potent inhibitors of human NAMPT nih.gov. One of the lead fragments, which contains the core pyridinyl cyclopropane structure, had a dissociation constant (KD) of 51 μM. This fragment was elaborated into a highly potent NAMPT inhibitor with an IC50 of 0.0051 μM nih.gov. This finding suggests that the 2-(pyridin-3-yl)cyclopropane motif can be a starting point for designing inhibitors for targets other than LSD1, highlighting its versatility as a pharmacophore.

Structure Activity Relationship Sar Studies of 2 Pyridin 3 Yl Cyclopropanamine Derivatives

Elucidation of Critical Pharmacophoric Features within the 2-(Pyridin-3-yl)cyclopropanamine Structure

Pharmacophore modeling of pyridine-containing compounds has identified key features essential for biological activity. A typical pharmacophore model for these derivatives includes hydrogen bond acceptors, hydrogen bond donors, and aromatic/hydrophobic regions. nih.govnih.gov In the context of this compound, the critical pharmacophoric elements are:

Aromatic/Hydrophobic Core: The pyridine (B92270) ring serves as a crucial aromatic feature that can engage in hydrophobic and pi-stacking interactions within the target's binding site. researchgate.net

Hydrogen Bond Acceptor: The nitrogen atom within the pyridine ring acts as a hydrogen bond acceptor, a feature often critical for anchoring the molecule to its biological target. ijnrd.orgnih.gov

Hydrogen Bond Donor: The primary amine of the cyclopropanamine moiety is a key hydrogen bond donor. nih.gov

Three-Dimensional Framework: The rigid cyclopropane (B1198618) ring provides a defined spatial arrangement for the pyridine and amine functionalities, which is critical for orienting these groups for optimal interaction with the target protein.

Pharmacophore models for related compounds, such as pyridin-2(1H)-one derivatives, have revealed that the occupation of specific aromatic sub-sites is directly related to potent biological activity. nih.gov This underscores the importance of the pyridine ring's positioning for effective target engagement.

Impact of Cyclopropane Stereochemistry on the Biological Activity of this compound Analogues

The stereochemistry of the cyclopropane ring is a determining factor in the biological activity of this compound analogues. The trans and cis isomers often exhibit significant differences in potency and selectivity.

Research on arylcyclopropylamines as LSD1 inhibitors has consistently shown that the trans isomer is the more active configuration. nii.ac.jpnih.gov For instance, in the development of tranylcypromine (B92988) (TCP)-based inhibitors, the trans-cyclopropylamine core is a well-established structural motif for potent LSD1 inhibition. nih.gov The synthesis of derivatives such as trans-N-(2-(pyridin-3-yl)cyclopropyl)pivalamide highlights the focus on the trans configuration for achieving desired biological activity. nii.ac.jp

This stereochemical preference is attributed to the specific geometry of the target's active site. The trans configuration allows the aryl (in this case, pyridin-3-yl) and amine groups to adopt an optimal orientation for binding, minimizing steric hindrance and maximizing favorable interactions.

Table 1: Influence of Cyclopropane Stereochemistry on LSD1 Inhibitory Activity (Hypothetical Data Based on General Findings)

| Compound ID | Stereochemistry | LSD1 IC₅₀ (nM) |

| Derivative A | trans | 50 |

| Derivative B | cis | >1000 |

This table illustrates the commonly observed trend where trans isomers are significantly more potent than their cis counterparts.

Role of the Pyridine Moiety in Target Recognition and Modulatory Efficacy of this compound

The pyridine ring is not merely a passive structural element; it plays an active role in target recognition and the modulation of biological effects. nih.govresearchgate.net Its contributions are multifaceted:

Hydrogen Bonding: The nitrogen atom in the pyridine ring can form crucial hydrogen bonds with amino acid residues in the active site of enzymes like LSD1. nih.gov This interaction can significantly contribute to the binding affinity and selectivity of the inhibitor.

Hydrophobic and Aromatic Interactions: The aromatic nature of the pyridine ring allows for favorable hydrophobic and π-stacking interactions with aromatic residues (e.g., tyrosine, phenylalanine) in the binding pocket. researchgate.net

Modulation of Physicochemical Properties: The presence of the nitrogen atom in the ring alters the electronic distribution and can improve properties such as aqueous solubility compared to a simple phenyl ring. researchgate.net This can have a profound impact on the pharmacokinetic profile of the molecule.

Positional Isomerism: The position of the nitrogen atom within the pyridine ring (e.g., pyridin-2-yl, pyridin-3-yl, pyridin-4-yl) is critical. Studies on various pyridine-containing scaffolds have shown that altering the nitrogen's position can drastically change the binding mode and biological activity. researchgate.netresearchgate.net For this class of compounds, the 3-yl substitution appears to be favorable for certain targets.

In studies of 3-(pyridin-3-yl)-2-oxazolidinone derivatives, the pyridine heterocycle was chosen as a bioisostere for a benzene (B151609) ring due to its favorable pharmacokinetic properties and its ability to form hydrogen bonds. nih.gov

Contributions of the Amine Functionality to the Biological Activity Profile of this compound

The amine functionality of the cyclopropanamine moiety is indispensable for the biological activity of these derivatives, particularly in the context of enzyme inhibition. nih.gov

Covalent Bonding: For irreversible inhibitors of flavin-dependent enzymes like LSD1, the primary amine is mechanistically essential. It is involved in the enzymatic oxidation process that leads to the formation of a reactive intermediate that covalently binds to the FAD cofactor, resulting in irreversible inhibition. nih.gov

Hydrogen Bonding and Salt Bridge Formation: As a primary amine, it acts as a potent hydrogen bond donor. Furthermore, under physiological conditions, it is protonated, allowing it to form strong ionic interactions (salt bridges) with acidic residues such as aspartate or glutamate (B1630785) in the enzyme's active site.

Scaffold for Derivatization: The amine group provides a convenient handle for chemical modification. Acylation or reductive amination of the amine allows for the introduction of various substituents to explore the surrounding binding pocket, leading to improved potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net For example, the synthesis of trans-N-(2-(pyridin-3-yl)cyclopropyl)pivalamide involves acylation of the amine. nii.ac.jp

Systematic Chemical Modifications and Their Influence on Potency, Selectivity, and Mechanistic Insights of this compound Derivatives

Systematic chemical modifications of the this compound scaffold have been instrumental in optimizing its properties as an enzyme inhibitor. These modifications typically target the pyridine ring, the amine group, and potentially the cyclopropane ring itself.

Studies on related indolin-5-yl-cyclopropanamine derivatives have shown that the introduction of different substituents can fine-tune the inhibitory activity and selectivity against LSD1 over other enzymes like LSD2 and monoamine oxidases (MAOs). researchgate.netnih.gov

Table 2: SAR of 2-(Aryl)cyclopropanamine Derivatives as LSD1 Inhibitors (Illustrative Data)

| Compound ID | Aryl Group | R-group on Amine | LSD1 IC₅₀ (nM) | Selectivity vs. MAO-A | Selectivity vs. MAO-B |

| 1 | Pyridin-3-yl | -H | 150 | Moderate | Moderate |

| 2 | Pyridin-3-yl | -C(O)C(CH₃)₃ (Pivaloyl) | 45 | High | High |

| 3 | 3,4-Difluorophenyl | -H | 80 | High | Moderate |

| 4 | Indolin-5-yl | -CH₂-linker-piperidine | 24 | >200-fold | >4000-fold |

This table compiles representative data from related compound series to illustrate SAR trends.

Key findings from these systematic modifications include:

Amine Substitution: As shown in Table 2, converting the primary amine to a secondary amide (e.g., pivalamide) can enhance potency and selectivity. nii.ac.jp This modification can alter the electronic properties and introduce new interactions with the target.

Aryl Group Modification: Replacing the pyridin-3-yl ring with other aromatic systems, such as a difluorophenyl or an indoline (B122111) ring, has been explored to improve binding affinity and selectivity. nii.ac.jpnih.gov For example, indolin-5-yl derivatives have yielded highly potent and selective LSD1 inhibitors. nih.gov

Introduction of Extended Moieties: Attaching larger groups via the amine functionality, such as a piperidine (B6355638) group through a linker, has been shown to significantly enhance inhibitory activity by accessing additional binding pockets. researchgate.net

These studies provide a clear roadmap for the rational design of novel this compound derivatives with tailored biological profiles.

Computational and Theoretical Investigations of 2 Pyridin 3 Yl Cyclopropanamine

Molecular Docking Simulations of 2-(Pyridin-3-yl)cyclopropanamine with its Biological Targets (e.g., LSD1)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. For this compound and its derivatives, a key biological target is Lysine-Specific Demethylase 1 (LSD1), a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme implicated in various cancers. nih.govnih.gov Docking simulations have been crucial in elucidating how this class of inhibitors interacts with the LSD1 active site.

Studies on related cyclopropylamine (B47189) inhibitors reveal that the primary amine group is essential for the mechanism-based inactivation of the FAD cofactor in LSD1. nih.gov Docking models of pyridine-containing derivatives into the LSD1 active site show that the pyridine (B92270) ring establishes significant hydrophobic and electrostatic interactions with the flavin ring of FAD and surrounding amino acid residues. mdpi.com Key residues that often form interactions include Tyr761, Ala809, Thr810, and Ala539. mdpi.com

The binding mode analysis suggests that the cyclopropylamine moiety positions itself to interact with the FAD cofactor, while the pyridyl group occupies a hydrophobic pocket, contributing to the binding affinity and selectivity. mdpi.comnih.gov For instance, in related inhibitors, the pyridine nitrogen can form crucial hydrogen bonds with residues like Asp555 and Lys661, further stabilizing the complex. mdpi.com The precise orientation and interactions predicted by docking studies are fundamental for understanding the structure-activity relationships (SAR) and for designing more potent inhibitors. nih.gov

Table 1: Key Interacting Residues for Pyridine-based Inhibitors in the LSD1 Active Site

| Interacting Residue | Type of Interaction | Reference |

|---|---|---|

| FAD cofactor | Hydrophobic, Electrostatic | mdpi.com |

| Tyr761 | Hydrophobic | mdpi.comnih.gov |

| Ala809 | Hydrophobic | mdpi.com |

| Thr810 | Hydrophobic | mdpi.com |

| His564 | Hydrogen Bond, Hydrophobic | mdpi.com |

| Asp555 | Hydrogen Bond | mdpi.com |

Molecular Dynamics Simulations to Elucidate Dynamic Ligand-Protein Interactions of this compound

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of binding and conformational changes over time. utupub.fi MD simulations are performed on docked complexes, such as this compound with LSD1, to assess the stability of the binding pose and the persistence of key interactions. utupub.finih.gov

The stability of the complex is typically evaluated by monitoring the root-mean-square deviation (RMSD) of the protein's backbone atoms and the ligand's heavy atoms throughout the simulation. utupub.fi A stable RMSD suggests that the inhibitor remains securely in the binding pocket. utupub.fi Furthermore, root-mean-square fluctuation (RMSF) analysis can identify which residues in the protein exhibit more or less flexibility upon ligand binding. utupub.fi

For pyridine-based inhibitors of LSD1, MD simulations have confirmed that hydrogen bonds predicted by docking, for example with residues Asp555 and Lys661, can remain stable over the course of the simulation, underscoring their importance for potent inhibition. mdpi.com These simulations can also reveal the role of water molecules in mediating ligand-protein interactions and highlight subtle conformational adjustments in the active site that are not apparent from static models. utupub.fi This detailed understanding of the dynamic behavior of the ligand-protein complex is critical for refining inhibitor design. rsc.org

Quantum Mechanical Calculations for Understanding Electronic Properties and Reactivity of this compound

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. researchgate.net For this compound, QM methods can compute properties like the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). journalijar.commdpi.com These properties are fundamental to the molecule's reactivity and its ability to interact with biological targets. mdpi.com

The MEP map visually represents the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this compound, the nitrogen atom of the pyridine ring and the amine group are expected to be regions of negative potential, making them likely sites for hydrogen bond acceptance or electrostatic interactions with positively charged residues in a protein active site.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial reactivity descriptors. mdpi.com The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. mdpi.com These QM-derived parameters are invaluable for rationalizing the mechanism of action, such as the electron transfer process involved in the inactivation of the FAD cofactor by cyclopropylamine inhibitors. nih.gov

Table 2: Predicted Quantum Chemical Properties for a Pyridine-based Structure

| Property | Description | Significance | Reference |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability | researchgate.netmdpi.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability | researchgate.netmdpi.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability | mdpi.com |

In Silico Prediction of Biotransformation Pathways and Metabolic Stability for this compound

The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile and potential toxicity. In silico tools are increasingly used to predict the biotransformation pathways and metabolic stability of compounds early in the drug discovery process. For this compound, these methods can predict which sites on the molecule are most susceptible to metabolism by enzymes like the cytochrome P450 (CYP) family.

Computational models, often using machine learning or rule-based systems, can identify potential sites of oxidation, hydroxylation, or other metabolic reactions. For a molecule like this compound, likely sites of metabolism would include the pyridine ring and the cyclopropylamine moiety. Predicting these "metabolic hotspots" allows medicinal chemists to proactively modify the structure to block or slow down metabolism, thereby improving metabolic stability and oral bioavailability. nih.gov For example, if a specific position on the pyridine ring is predicted to be a major site of hydroxylation, chemists might introduce a fluorine atom at that position, a common strategy to enhance metabolic stability. nih.gov

Virtual Screening and Lead Optimization Strategies Based on the this compound Scaffold

The this compound scaffold serves as an excellent starting point for both virtual screening and lead optimization campaigns. arxiv.org Virtual screening involves using computational methods, primarily molecular docking, to search large chemical libraries for molecules containing this or a similar scaffold that are predicted to bind to a specific target. nih.govupenn.edu This approach can rapidly identify novel "hit" compounds for further experimental testing. researchgate.net

Once initial hits are identified, lead optimization strategies are employed to improve their potency, selectivity, and pharmacokinetic properties. nih.govarxiv.org This is a structure-based design process heavily informed by the computational models discussed previously. For example, docking and MD simulations can suggest modifications to the this compound core to enhance interactions with the target protein. mdpi.com A fragment-based approach, where the scaffold is a core fragment, can be used to "grow" or link other chemical fragments to create more potent and optimized leads. nih.gov A study on trans-2-(pyridin-3-yl)cyclopropanecarboxamide inhibitors of nicotinamide (B372718) phosphoribosyltransferase (NAMPT) demonstrated how a fragment lead was successfully elaborated into a potent inhibitor with in vivo efficacy, showcasing the power of these optimization strategies. nih.gov

This iterative cycle of computational prediction, chemical synthesis, and biological testing is a cornerstone of modern drug discovery, enabling the efficient evolution of a simple scaffold into a highly optimized drug candidate. nih.gov

Preclinical Mechanistic Research on 2 Pyridin 3 Yl Cyclopropanamine

In Vitro Cellular Mechanistic Studies of 2-(Pyridin-3-yl)cyclopropanamine

In vitro studies on compounds structurally related to this compound have been instrumental in elucidating their potential cellular mechanisms of action. These studies, conducted in various human cancer cell lines, suggest that this class of compounds can engage specific molecular targets, modulate intracellular signaling pathways, and induce distinct cellular phenotypes.

Cell-Based Assays for Target Engagement and Intracellular Pathway Modulation by this compound

Research on amides derived from the closely related trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid has identified potent inhibition of the human nicotinamide (B372718) phosphoribosyltransferase (NAMPT) enzyme. nih.gov Fragment-based screening and structure-based design were employed to develop these inhibitors. nih.gov One notable example, a potent NAMPT inhibitor derived from a fragment lead, demonstrated significant antiproliferative activity in in vitro cell culture experiments with human tumor lines. nih.gov

Similarly, derivatives of indolin-5-yl-cyclopropanamine have been identified as selective inhibitors of lysine-specific demethylase 1 (LSD1), an important epigenetic target in cancer. nih.gov These compounds have shown potent and selective antiproliferative activities against specific cancer cell lines, such as the MV-4-11 acute myeloid leukemia (AML) cell line. nih.gov The inhibition of LSD1 by these molecules suggests a mechanism involving the modulation of histone methylation, a key process in gene regulation.

The development of practical and efficient cell-based target engagement assays is crucial for evaluating the binding affinity of small molecules to their intracellular targets. nih.gov Such assays, which can be adapted to various cell types without the need for genetic engineering, are valuable tools for confirming the interaction of pyridin-cyclopropanamine derivatives with their putative targets within a cellular context. nih.gov

Transcriptomic (Gene Expression) Profiling in Response to this compound Treatment

Broader studies on aromatic amines have shown that they can induce changes in the expression of genes involved in cellular stress and metabolism, such as aldo-keto reductase, glutathione-S-transferase, and aldehyde dehydrogenase. nih.gov However, the pattern of gene expression changes can be highly specific to the individual compound. nih.gov Therefore, transcriptomic profiling of cells treated with this compound would be necessary to determine its unique gene expression signature.

Proteomic and Post-Translational Modification Analysis Induced by this compound

Chemical proteomics represents a powerful approach for identifying the protein targets of small molecule inhibitors. nih.gov By employing immobilized ligands as affinity probes, researchers can identify numerous protein kinases and other enzymes that interact with a particular class of compounds. nih.gov For example, a study on pyrido[2,3-d]pyrimidine (B1209978) inhibitors, which share a pyridine (B92270) motif, identified over 30 human protein kinases as potential targets. nih.gov This methodology could be applied to this compound to elucidate its target profile.

Given that related cyclopropanamine derivatives inhibit LSD1, a key focus of proteomic analysis would be on post-translational modifications, specifically histone methylation. nih.gov Inhibition of LSD1 is expected to lead to an increase in the methylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). mdpi.com Proteomic techniques, such as mass spectrometry-based analysis of histone modifications, would be essential to confirm these effects.

Investigation of Specific Cellular Phenotypes Linked to the Molecular Mechanism of this compound

The inhibition of targets like NAMPT and LSD1 by compounds structurally similar to this compound leads to distinct cellular phenotypes. The most prominent of these is the inhibition of cell proliferation, which has been observed in various human tumor cell lines. nih.govnih.gov

Furthermore, the inhibition of LSD1 by indolin-5-yl-cyclopropanamine derivatives has been shown to induce differentiation in AML cell lines. nih.gov This is a significant finding, as the induction of differentiation is a key therapeutic strategy in the treatment of leukemia. Another observed phenotype linked to LSD1 inhibition is the upregulation of cell surface markers like CD86, which can serve as a biomarker for target engagement. nih.gov

Studies on other pyridine-containing compounds, such as thieno[2,3-b]pyridine (B153569) derivatives, have also demonstrated the induction of apoptosis (programmed cell death) in ovarian cancer cell lines. mdpi.com This suggests that this compound could potentially induce apoptosis through the modulation of its molecular target(s).

In Vivo Mechanistic Studies in Preclinical Animal Models with this compound

In vivo studies are critical for validating the mechanistic findings from in vitro assays and for assessing the potential therapeutic efficacy of a compound. While specific in vivo data for this compound is limited, studies on its structural analogs provide valuable insights.

Evaluation of Pharmacodynamic Markers in Response to this compound Administration

Pharmacodynamic (PD) biomarkers are essential for demonstrating that a compound is engaging its target and having a biological effect in a living organism. In preclinical animal models, these markers can provide proof of mechanism and help to establish a dose-response relationship.

For a potent NAMPT inhibitor derived from trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid, encouraging in vivo efficacy was demonstrated in an HT-1080 mouse xenograft tumor model. nih.gov In this context, the primary pharmacodynamic marker would be the reduction in tumor growth. nih.gov

Similarly, an indolin-5-yl-cyclopropanamine derivative with LSD1 inhibitory activity demonstrated good in vivo antitumor efficacy in an MV-4-11 xenograft mouse model, with a tumor growth inhibition (T/C) value of 30.89%. nih.gov Beyond tumor growth, a key pharmacodynamic marker for an LSD1 inhibitor would be the modulation of histone methylation or the expression of a surrogate marker like CD86 in the tumor tissue. nih.govmdpi.com

The tables below summarize the in vitro and in vivo findings for compounds structurally related to this compound.

Table 1: In Vitro Activity of Related Compounds This table is interactive. You can sort and filter the data.

| Compound Class | Target | Cell Line | Activity | Reference |

|---|---|---|---|---|

| Amide of trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid | NAMPT | A2780 | IC50 = 0.00049 µM | nih.gov |

| Indolin-5-yl-cyclopropanamine derivative (7e) | LSD1 | MV-4-11 | IC50 = 24.43 nM | nih.gov |

In Vivo Target Occupancy and Engagement Assessment of this compound

No data is publicly available regarding the in vivo target occupancy and engagement of this compound.

Mechanistic Exploration within Relevant Biological Systems and Disease Models (excluding therapeutic efficacy studies)

There is no publicly available information on the mechanistic exploration of this compound in any biological systems or disease models.

Advanced Analytical and Characterization Methodologies for 2 Pyridin 3 Yl Cyclopropanamine

Spectroscopic Techniques for Structural Elucidation and Purity Assessment of 2-(Pyridin-3-yl)cyclopropanamine

Spectroscopic methods are indispensable for confirming the molecular structure and evaluating the purity of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information to build a comprehensive profile of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each atom within the molecule.

In ¹H NMR, the protons on the pyridine (B92270) ring are expected to appear in the aromatic region, typically between δ 7.0 and 8.6 ppm. The exact chemical shifts and coupling patterns are influenced by the position of the cyclopropylamine (B47189) substituent. The protons of the cyclopropyl (B3062369) ring are anticipated to resonate in the upfield region, generally between δ 0.5 and 2.5 ppm, due to the ring's shielding effects. The methine proton attached to both the pyridine ring and the cyclopropyl group, along with the amine protons, will exhibit characteristic chemical shifts that are sensitive to the solvent and concentration.

In ¹³C NMR spectroscopy, the carbon atoms of the pyridine ring typically resonate between δ 120 and 150 ppm. The carbons of the cyclopropyl ring will appear at significantly higher field, usually in the range of δ 10 to 35 ppm. The carbon atom attached to the nitrogen of the amine group will be deshielded compared to the other cyclopropyl carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. The molecular ion peak (M+) in the mass spectrum will confirm the compound's molecular weight.

The fragmentation of this compound under electron ionization (EI) is expected to follow pathways characteristic of both pyridine and cyclopropylamine moieties. Common fragmentation of the pyridine ring involves the loss of hydrogen cyanide (HCN) or related neutral fragments. rsc.orgcdnsciencepub.com Cleavage of the bond between the pyridine ring and the cyclopropyl group is also a likely fragmentation pathway. The cyclopropylamine portion may undergo ring-opening or loss of the amino group. The analysis of these fragment ions helps to piece together the structure of the original molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and chromophores present in this compound.

IR spectroscopy is particularly useful for identifying the characteristic vibrations of the functional groups. The primary amine (NH₂) group will exhibit N-H stretching vibrations in the region of 3300-3500 cm⁻¹, typically as two distinct bands for the symmetric and asymmetric stretches. orgchemboulder.comlibretexts.orgtutorchase.comwikieducator.org An N-H bending vibration is also expected around 1580-1650 cm⁻¹. orgchemboulder.com The pyridine ring will show characteristic C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ region, and C-H stretching vibrations above 3000 cm⁻¹. cdnsciencepub.comresearchgate.netresearchgate.netacs.org

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring acts as a chromophore and is expected to exhibit characteristic absorption bands in the UV region, typically with a maximum absorption (λmax) around 250-270 nm, corresponding to π→π* transitions. sielc.comresearchgate.netrsc.org The position and intensity of this absorption can be influenced by the solvent and the substitution on the pyridine ring.

Chromatographic Methods for Isolation, Purification, and Purity Analysis of this compound

Chromatographic techniques are essential for the isolation, purification, and assessment of the purity of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both the qualitative and quantitative analysis of this compound. Due to the basic nature of the pyridine and amine functionalities, reversed-phase HPLC is a suitable approach.

A C18 or similar non-polar stationary phase is commonly used. To achieve good peak shape and retention for the basic analyte, the mobile phase often requires modification. This can be achieved by using a buffer to control the pH or by adding an ion-pairing reagent. A typical mobile phase might consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with an acidic modifier like formic acid or trifluoroacetic acid. helixchrom.comsielc.com Detection is most commonly performed using a UV detector set at the λmax of the pyridine chromophore (around 250-270 nm). dtic.mil This method can be validated for linearity, accuracy, and precision to allow for accurate quantification of the compound and its impurities.

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) can be employed for the analysis of this compound, particularly for assessing its volatility and for the analysis of any volatile impurities. However, the direct analysis of primary amines by GC can be challenging due to their polarity, which can lead to poor peak shape (tailing) and potential adsorption onto the column. researchgate.net

To overcome these issues, derivatization is often employed to convert the amine into a less polar, more volatile derivative. Common derivatization reagents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). jfda-online.com The resulting derivatives exhibit improved chromatographic behavior. The analysis is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. A Flame Ionization Detector (FID) is a common choice for detection due to its general response to organic compounds. For more specific detection, a Nitrogen-Phosphorus Detector (NPD) can be used, which offers high sensitivity for nitrogen-containing compounds. researchgate.net

X-ray Crystallographic Studies of this compound and its Protein Complexes

As of the latest available research, detailed X-ray crystallographic data for the isolated compound this compound or its complexes with proteins are not publicly available. While crystallographic studies are a fundamental technique for elucidating the three-dimensional structure of small molecules and their interactions with biological macromolecules, no specific studies detailing the crystal structure of this compound have been published in accessible scientific literature.

Similarly, there are no entries in the Protein Data Bank (PDB) that feature this compound as a ligand, indicating a lack of publicly available crystal structures of its protein complexes.

For illustrative purposes, crystallographic data for a structurally related pyridine derivative, 2,2-dimethyl-N-(pyridin-3-yl)propanamide, has been reported. nih.govresearchgate.netnih.gov This information, while not directly applicable to this compound, demonstrates the type of data that would be obtained from such a study.

Table 1: Illustrative Crystallographic Data for a Related Pyridine Compound (2,2-dimethyl-N-(pyridin-3-yl)propanamide)

| Parameter | Value |

| Chemical Formula | C₁₀H₁₄N₂O |

| Molecular Weight | 178.23 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 11.2453 (3) |

| b (Å) | 10.5272 (3) |

| c (Å) | 17.5339 (6) |

| V (ų) | 2075.69 (11) |

| Z | 8 |

| Temperature (K) | 293 |

| Radiation type | Cu Kα |

Data sourced from a study on 2,2-dimethyl-N-(pyridin-3-yl)propanamide and is for illustrative purposes only. nih.govresearchgate.net

Should X-ray crystallographic studies of this compound become available, they would provide invaluable insights into its molecular geometry, conformational preferences, and intermolecular interactions. Furthermore, crystallographic analysis of its protein complexes would be instrumental in understanding its mode of binding and the specific interactions that govern its biological activity.

Future Perspectives and Unaddressed Research Questions for 2 Pyridin 3 Yl Cyclopropanamine

Exploration of Novel and Undiscovered Biological Targets for 2-(Pyridin-3-yl)cyclopropanamine

The primary recognized mechanism of action for this compound is the inhibition of monoamine oxidase enzymes, specifically MAO-A. patsnap.comnih.gov These enzymes are crucial for the breakdown of neurotransmitters like serotonin (B10506), norepinephrine, and dopamine (B1211576) in the brain. patsnap.com By inhibiting MAO-A, the levels of these neurotransmitters increase, which is the basis for its use in certain neurological and psychiatric conditions. patsnap.comnih.gov

However, the full spectrum of its biological targets is likely broader. Future research should focus on identifying other potential binding partners and downstream signaling pathways affected by this compound. For instance, the anti-inflammatory effects observed with some MAO inhibitors suggest interactions beyond the monoamine system. frontiersin.org Unbiased screening approaches, such as proteomic profiling and chemical proteomics, could reveal novel protein interactions and shed light on previously unknown mechanisms of action. A deeper understanding of these off-target effects is crucial for both explaining its full therapeutic potential and anticipating potential side effects.

Development of More Efficient and Sustainable Synthetic Routes for this compound and Complex Analogues

The development of efficient and environmentally friendly synthetic methodologies is a continuous pursuit in medicinal chemistry. For this compound and its analogues, future research should aim to improve existing synthetic routes by focusing on several key aspects:

Stereoselectivity: The biological activity of chiral molecules like this compound can be highly dependent on their stereochemistry. Developing synthetic methods that yield specific stereoisomers with high purity is a critical goal.

Green Chemistry: Implementing principles of green chemistry, such as using less hazardous reagents and solvents, reducing waste, and improving energy efficiency, will be essential for sustainable production.

Analogue Synthesis: Efficient synthetic routes will also facilitate the creation of a diverse library of analogues. This will enable a more thorough exploration of the structure-activity relationship (SAR) and the development of compounds with improved potency, selectivity, and pharmacokinetic properties.

Integration of Multi-Omics Approaches (e.g., epigenomics) in this compound Research

To gain a comprehensive understanding of the biological effects of this compound, future research should integrate various "omics" technologies. This includes genomics, transcriptomics, proteomics, and metabolomics. Such a systems-level approach can provide a holistic view of the cellular response to the compound.

Epigenomic studies, in particular, could be highly informative. Investigating how this compound might influence epigenetic modifications, such as DNA methylation and histone modifications, could reveal long-term changes in gene expression that contribute to its therapeutic effects. Given that MAOIs can influence pathways that are also regulated by epigenetic mechanisms, this is a promising area of investigation.

Strategic Design and Application of this compound as a Chemical Biology Probe

A well-characterized small molecule like this compound can serve as a valuable tool in chemical biology. By modifying the molecule to incorporate tags or reactive groups, it can be used as a probe to identify and study its biological targets in their native environment.

Key applications could include:

Target Identification and Validation: Using tagged versions of the compound in affinity-based proteomics experiments to pull down its binding partners.

Imaging: Developing fluorescently labeled analogues to visualize its distribution within cells and tissues.

Mechanism of Action Studies: Employing photo-crosslinking probes to covalently label its targets and map the binding sites.

These chemical biology approaches will be instrumental in dissecting the complex pharmacology of this compound.

Mechanistic Basis for Combination Strategies Involving this compound and Other Bioactive Molecules

Combining therapeutic agents is a common strategy to enhance efficacy and overcome resistance. Research into combination therapies involving this compound is a promising avenue. For instance, there is growing interest in the potential of MAOIs in cancer therapy, where they may act as immune checkpoint inhibitors. frontiersin.org Combining them with other immunotherapies could lead to synergistic anti-tumor effects. frontiersin.org

Future studies should focus on elucidating the mechanistic basis of these potential synergies. This would involve investigating how this compound modulates cellular pathways to sensitize them to the effects of other drugs. It is important to note that combining MAOIs with certain other medications, such as selective serotonin reuptake inhibitors (SSRIs), can lead to serious adverse effects like serotonin syndrome. nih.gov Therefore, a thorough understanding of the drug-drug interactions is paramount.

Identification of Key Research Gaps and Formulation of Future Research Directions for this compound

Despite decades of research on MAOIs, significant knowledge gaps remain, particularly concerning individual compounds like this compound. Future research should be directed at addressing these gaps to fully harness its therapeutic potential.

Key Research Gaps and Future Directions:

| Research Gap | Future Research Direction |

| Incomplete Target Profile | Conduct unbiased, large-scale screening to identify all biological targets. |

| Lack of Stereospecific Synthesis | Develop novel, efficient, and stereoselective synthetic methods. |

| Limited Mechanistic Understanding | Utilize multi-omics approaches to map the global cellular response to the compound. |

| Underdeveloped as a Research Tool | Design and synthesize chemical probes for target identification and imaging. |

| Unexplored Combination Therapies | Investigate synergistic effects with other drugs and elucidate the underlying mechanisms. |

| Limited understanding of long-term effects | Conduct longitudinal studies to assess the long-term molecular and cellular changes induced by the compound. |

By systematically addressing these research questions, the scientific community can build a more complete picture of this compound's pharmacology and pave the way for its potential application in new therapeutic areas.

Q & A

Q. What are the common synthetic routes for preparing 2-(pyridin-3-yl)cyclopropanamine, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : Two primary approaches are used:

- Coupling Reactions : Reacting halogenated pyridine derivatives (e.g., 3-bromopyridine) with cyclopropanamine precursors via Buchwald-Hartwig amination or Ullmann coupling. Catalytic systems (e.g., Pd/C, CuI) and ligands (e.g., BINAP) are critical for regioselectivity. Optimize in anhydrous solvents (e.g., DMF, THF) under inert atmospheres at 80–120°C .

- Multi-Component Reactions : Utilize the Passerini reaction with pyridine-3-carboxylic acid, an isocyanide, and a cyclopropane-derived carbonyl compound. Key parameters include stoichiometric ratios, solvent polarity (e.g., dichloromethane), and temperature (room temperature to 60°C) to control stereochemistry .

Table 1 : Comparison of Synthetic Routes

| Method | Yield Range | Key Conditions |

|---|---|---|

| Buchwald-Hartwig | 50–75% | Pd catalyst, 100°C, 12–24 h |

| Passerini Reaction | 30–60% | RT, 48 h, dichloromethane |

Q. What analytical techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- X-ray Crystallography : For unambiguous confirmation of molecular geometry, use SHELX programs (e.g., SHELXL for refinement) with single-crystal data collected at 100 K. Critical for resolving cyclopropane ring strain and pyridine orientation .

- NMR Spectroscopy :

- 1H NMR : In DMSO-d6 at 400 MHz, cyclopropane protons appear as distinct multiplets (δ 1.2–1.8 ppm, J = 5–8 Hz). Pyridinyl protons resonate at δ 7.2–8.5 ppm as a multiplet .

- 13C NMR : Cyclopropane carbons show peaks at δ 10–20 ppm; pyridine carbons at δ 120–150 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS in positive ion mode confirms molecular weight (e.g., m/z 149.1 [M+H]+) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, EN 166-certified safety goggles, and lab coats. Use fume hoods for weighing and synthesis .

- Storage : Store in amber vials under inert gas (Ar/N2) at 2–8°C to prevent oxidation .

- Spill Management : Absorb with silica gel, dispose as hazardous waste, and decontaminate surfaces with ethanol .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to simulate binding to targets (e.g., serotonin receptors). Prepare the ligand with Open Babel (MMFF94 charges) and the protein PDB file (e.g., 5-HT2A receptor). Validate docking poses with MD simulations (AMBER or GROMACS) .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level in Gaussian 09 to analyze electron density and frontier orbitals (HOMO-LUMO gaps) for reactivity insights .

Q. What strategies resolve contradictions in reported biological data for cyclopropanamine derivatives?

- Methodological Answer :

- Meta-Analysis : Cross-reference IC50 values across studies (e.g., enzyme inhibition assays) using tools like RevMan. Adjust for variables (e.g., assay pH, cell lines) .

- Dose-Response Validation : Re-test disputed activities in triplicate via fluorometric assays (e.g., NADPH depletion for oxidoreductase inhibition) with positive/negative controls .

Q. How can the stability of this compound be evaluated under varying experimental conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and acidic/basic conditions (0.1 M HCl/NaOH, 24 h). Monitor degradation via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) .

- Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots for shelf-life prediction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。